molecular formula C14H18ClNO3 B13473807 Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B13473807
M. Wt: 283.75 g/mol
InChI Key: LHOVZVOZVIECNJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated aromatic compound with a suitable amine can lead to the formation of the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods due to their high enantioselectivity and mild reaction conditions. For example, the use of carbonyl reductase enzymes can facilitate the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce a variety of functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and chlorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
  • This compound methyl ester

Uniqueness

The unique combination of the tert-butyl ester group, chlorine atom, and hydroxyl group in this compound distinguishes it from other similar compounds. This specific structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl 5-chloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)16-7-6-10-9(8-16)4-5-11(17)12(10)15/h4-5,17H,6-8H2,1-3H3

InChI Key

LHOVZVOZVIECNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2Cl)O

Origin of Product

United States

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